![molecular formula C13H9ClO2 B1611115 6-Chloro-2-phenylbenzoic acid CAS No. 97027-46-8](/img/structure/B1611115.png)
6-Chloro-2-phenylbenzoic acid
Overview
Description
6-Chloro-2-phenylbenzoic acid is an organic compound with the molecular formula C13H9ClO2. It is a white crystalline solid that is slightly soluble in water but easily soluble in most organic solvents . This compound is used as a starting material in organic synthesis and is involved in the preparation of various heterocyclic compounds and organometallic complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Chloro-2-phenylbenzoic acid typically involves the following steps :
Chlorination of 2-phenylphenol: 2-phenylphenol is reacted with thionyl chloride to produce 2-chlorophenol.
Acylation Reaction: The 2-chlorophenol undergoes an acylation reaction with benzoic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-phenylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemical Synthesis
1. Intermediate in Organic Synthesis
6-Chloro-2-phenylbenzoic acid serves as a significant intermediate in the synthesis of various organic compounds. Its structure allows for modifications that can lead to the development of new chemical entities. For instance, it can be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals .
2. Borylation Reactions
Recent studies have demonstrated that this compound can undergo decarboxylative borylation, leading to the formation of borylated products that are useful in further synthetic applications. This method has shown promising yields and can be adapted for various substrates, making it a versatile tool in organic synthesis .
Medicinal Chemistry
1. Pharmaceutical Applications
In medicinal chemistry, derivatives of this compound have been explored for their biological activities. The compound's structural features make it a candidate for developing anti-inflammatory drugs and other therapeutic agents. For example, modifications of the benzoic acid moiety have been linked to enhanced pharmacological profiles, including increased potency and selectivity towards specific biological targets .
2. Structure-Activity Relationship Studies
The compound has been involved in structure-activity relationship (SAR) studies aimed at optimizing the efficacy of drug candidates. By systematically varying substituents on the phenyl and benzoic acid rings, researchers can identify compounds with improved biological activity against various diseases .
Agricultural Applications
1. Herbicide Development
this compound is also noted for its role as an intermediate in the production of herbicides. It is associated with the synthesis of pyrithiobac-sodium, a broad-spectrum herbicide effective against both annual and perennial weeds. This herbicide works by inhibiting acetolactate synthase (ALS), disrupting amino acid biosynthesis in plants and thereby controlling weed growth effectively .
2. Market Potential
The agricultural application of this compound offers significant market potential due to its effectiveness in weed management and its compatibility with various crops. The ongoing development of formulations incorporating this compound underscores its importance in modern agriculture .
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Chemical Synthesis | Intermediate for organic reactions (e.g., Suzuki coupling) | Versatile building block for complex molecules |
Medicinal Chemistry | Development of anti-inflammatory and therapeutic agents | Enhanced potency and selectivity through SAR |
Agricultural Use | Key ingredient in herbicide production (e.g., pyrithiobac-sodium) | Effective weed control with broad-spectrum activity |
Mechanism of Action
The mechanism of action of 6-Chloro-2-phenylbenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. Its molecular targets and pathways are determined by the nature of the reactions it undergoes and the products formed .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoic acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-Chloro-2-phenylbenzoic acid: Has the chlorine atom in a different position, affecting its reactivity and the types of reactions it can undergo.
2-Chlorobenzoic acid: Lacks the phenyl group, resulting in different chemical properties and applications.
Uniqueness
6-Chloro-2-phenylbenzoic acid is unique due to the presence of both a chlorine atom and a phenyl group, which confer specific reactivity and versatility in organic synthesis. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in research and industrial applications .
Biological Activity
6-Chloro-2-phenylbenzoic acid is a compound that has garnered attention in various biological studies due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including its role as an inhibitor in biochemical pathways, and presents relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorine atom at the 6-position and a phenyl group at the 2-position of the benzoic acid structure. Its molecular formula is CHClO, with a molecular weight of approximately 236.66 g/mol.
Inhibition Mechanisms
Research indicates that this compound exhibits inhibitory activity in several biochemical pathways. Notably, it has been identified as a potent inhibitor of lipoxygenase enzymes, which are crucial in inflammatory processes and other pathophysiological conditions.
- Lipoxygenase Inhibition : The compound has been shown to inhibit human reticulocyte 12/15-lipoxygenase (12/15-LOX), which plays a significant role in the metabolism of arachidonic acid, leading to the production of inflammatory mediators. This inhibition can potentially mitigate conditions associated with inflammation, such as asthma and cancer .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoic acid, including this compound, possess antimicrobial properties. These compounds can disrupt bacterial cell membranes or interfere with metabolic pathways critical for bacterial survival.
- Cytotoxic Effects : The compound has demonstrated cytotoxic effects against certain cancer cell lines, indicating its potential use in cancer therapy. The mechanism involves inducing oxidative stress and apoptosis in malignant cells .
Case Studies
A study conducted on various benzoic acid derivatives found that modifications at specific positions significantly altered their biological activities. For instance, the introduction of halogen groups like chlorine at the 2-position enhanced inhibitory potency against lipoxygenases compared to non-substituted analogs .
Data Table: Biological Activity Summary
Activity | Effect | Reference |
---|---|---|
Lipoxygenase Inhibition | Potent inhibitor | |
Antimicrobial Activity | Effective against specific bacteria | |
Cytotoxicity | Induces apoptosis in cancer cells |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the chlorinated phenyl group enhances interactions with target enzymes, improving binding affinity and selectivity.
- Substituent Effects : The position and nature of substituents on the aromatic ring play crucial roles in determining the compound's efficacy. For example, studies have shown that chlorinated derivatives exhibit improved potency compared to their non-chlorinated counterparts .
- Docking Studies : Computational docking studies have provided insights into how this compound interacts with enzyme active sites, revealing key interactions that stabilize the enzyme-inhibitor complex .
Properties
IUPAC Name |
2-chloro-6-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQFUZVFXVZJFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476708 | |
Record name | 6-CHLORO-2-PHENYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97027-46-8 | |
Record name | 6-CHLORO-2-PHENYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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